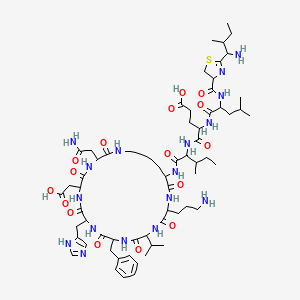

Bacitracin B2 (Ikai et al.)

Description

Properties

Molecular Formula |

C65H101N17O16S |

|---|---|

Molecular Weight |

1408.7 g/mol |

IUPAC Name |

4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-15-propan-2-yl-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C65H101N17O16S/c1-9-35(7)51(68)65-80-47(31-99-65)62(96)75-42(25-33(3)4)58(92)73-41(21-22-49(84)85)57(91)82-53(36(8)10-2)64(98)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-63(97)52(34(5)6)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,98)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,97)(H,81,90)(H,82,91)(H,84,85)(H,86,87) |

InChI Key |

CDTJNKFURPZXMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC2CCCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N |

Origin of Product |

United States |

Historical and Scientific Foundation of Bacitracin Research

Initial Discovery and Early Characterization of the Bacitracin Complex

The discovery of bacitracin occurred in 1943 at the Columbia University College of Physicians and Surgeons. nyp.orgcolumbiadoctors.org Bacteriologist Balbina Johnson isolated a unique strain of bacteria from the debrided tissue of a compound tibial fracture on a young girl named Margaret Tracy. nyp.orgwikipedia.org This bacterial strain, named "Tracy I," produced a substance with potent antibacterial activity. wikipedia.org The newly discovered antibiotic principle was subsequently named "bacitracin," a portmanteau of Bacillus and "Tracy". wikipedia.orgnih.govpjosr.com The producing organism was identified as a member of the Bacillus subtilis group, now known as Bacillus licheniformis. wikipedia.orgnih.govuniversiteitleiden.nl

Initial investigations revealed that this new agent, approved by the U.S. Food and Drug Administration (FDA) in 1948, was not a single molecule but a mixture of related cyclic polypeptides. wikipedia.orgnih.gov Early work established that bacitracin was particularly effective against Gram-positive bacteria. wikipedia.org The synthesis of bacitracin was determined to be nonribosomal, carried out by large enzyme complexes known as nonribosomal peptide synthetases (NRPSs). thepigsite.compnas.org This early research laid the groundwork for understanding bacitracin as a complex of structurally similar peptides rather than a single chemical entity. pjosr.com

Evolution of Understanding Regarding Bacitracin Component Diversity

What was once considered a single substance is now understood to be a complex mixture of more than fifty different, but closely related, polypeptide congeners. pjosr.comresearchgate.netresearchgate.net The advancement of analytical techniques, particularly high-performance liquid chromatography (HPLC), was instrumental in unraveling this complexity. nih.govresearchgate.netnih.gov These methods allowed for the separation and isolation of individual components from the crude fermentation product. researchgate.netnih.gov

Through these separation techniques, researchers identified Bacitracin A as the major and most potent antibacterial component in commercial preparations. thepigsite.compnas.orgnih.gov Alongside Bacitracin A, a host of minor components were discovered, including Bacitracins B, C, E, F, and H, among others. researchgate.netgoogle.com The bacitracin B group was further resolved into distinct components: B1, B2, and B3. researchgate.netnih.govpnas.org It was established that the therapeutic activity of commercial bacitracin products is primarily attributed to Bacitracin A and the B-series components (B1, B2, and B3), which together account for over 96% of the antimicrobial effect. universiteitleiden.nlresearchgate.netpnas.org The development of stability-indicating HPLC methods also enabled the separation of these active components from their inactive, oxidized degradation products, such as Bacitracin F, which is formed from the oxidation of Bacitracin A. researchgate.netnih.gov

Seminal Contributions of Ikai et al. to Bacitracin Minor Component Structural Elucidation

In the mid-1990s, significant progress in understanding the precise structures of bacitracin's minor components was made by Yasushi Ikai and his colleagues. Their research provided definitive structural characterizations for many of these closely related peptides. nih.gov

Using a combination of preparative HPLC for isolation, amino acid analysis, and advanced mass spectrometry techniques like Fast Atom Bombardment (FAB) and Frit-FAB liquid chromatography/mass spectrometry (LC/MS), Ikai's team systematically elucidated the total structures of 13 minor components. nih.govresearchgate.net A crucial finding of their work was the correction of previously proposed structures that had been based on analyses where the N-terminal amino acids had artifactually epimerized during acid hydrolysis. nih.gov

Their definitive analysis revealed that the minor components, including those in the B-series, shared the same fundamental cyclic peptide structure as Bacitracin A but differed in their amino acid composition. Specifically, they found that these variations arose from the substitution of one to three L-isoleucine residues with L-valine at different positions within the peptide sequence. nih.gov The work by Ikai et al. established that Bacitracin B2 differs from Bacitracin A by the replacement of the L-isoleucine residue at position 5 with an L-valine residue. researchgate.netpnas.org This detailed structural work was foundational for subsequent structure-activity relationship studies, which confirmed that Bacitracin A is approximately two to eight times more potent than the other minor components against tested bacterial strains. nih.gov

Compositional Diversity and Structural Elucidation of Bacitracin B2

Overview of Bacitracin Congeners and Their Relative Abundance

Fermentation of Bacillus species yields a mixture of over ten distinct bacitracin components. nih.govnih.govwindows.net The primary and most biologically active component is Bacitracin A, which constitutes approximately 70% of the total mass in commercial preparations. pnas.orguniversiteitleiden.nl Together with Bacitracins B1, B2, and B3, it accounts for over 96% of the total antimicrobial activity. pnas.orguniversiteitleiden.nlresearchgate.net The remaining percentage is composed of various other minor congeners, including Bacitracin F, the primary degradation product, which is microbiologically inactive. nih.govboku.ac.at The exact ratio of these components can fluctuate depending on the producing bacterial species and the specific fermentation conditions employed. boku.ac.at

The following table provides an overview of the main bacitracin congeners and their typical abundance:

| Congener | Relative Abundance | Key Structural Feature |

| Bacitracin A | ~70% | Isoleucine at position 1 |

| Bacitracin B1 | Variable | Valine at position 8 |

| Bacitracin B2 | Variable | Valine at position 1 |

| Bacitracin B3 | Variable | Valine at position 5 |

| Bacitracin F | Variable | Oxidized N-terminus (ketothiazole) |

This table is based on data from multiple sources. pnas.orguniversiteitleiden.nlresearchgate.netboku.ac.at

Detailed Structural Differentiation of Bacitracin B2 from Bacitracin A

The structural differences between the various bacitracin congeners are subtle, often involving the substitution of a single amino acid.

Specific Amino Acid Substitutions in Bacitracin B2

The key structural feature that distinguishes Bacitracin B2 from the main component, Bacitracin A, is a single amino acid substitution at the N-terminal end of the peptide. pnas.orguniversiteitleiden.nlnih.gov In Bacitracin B2, the isoleucine (Ile) residue found at position 1 in Bacitracin A is replaced by a valine (Val) residue. pnas.orguniversiteitleiden.nlnih.gov This substitution of one nonpolar amino acid for another demonstrates a degree of tolerance for structural variation within the hydrophobic region of the molecule. pnas.orguniversiteitleiden.nl

The table below highlights the specific amino acid substitutions that differentiate Bacitracin B1, B2, and B3 from Bacitracin A.

| Bacitracin Congener | Position of Substitution | Amino Acid in Bacitracin A | Substituted Amino Acid |

| Bacitracin B1 | 8 | Isoleucine (Ile) | Valine (Val) |

| Bacitracin B2 | 1 | Isoleucine (Ile) | Valine (Val) |

| Bacitracin B3 | 5 | Isoleucine (Ile) | Valine (Val) |

This table is based on data from multiple sources. pnas.orguniversiteitleiden.nlnih.govqub.ac.uk

Thiazoline (B8809763) Ring Formation and its Structural Implications

A defining characteristic of the bacitracin family of peptides is the presence of a unique thiazoline ring at the N-terminus. pnas.orguniversiteitleiden.nl This heterocyclic structure is formed through the condensation of the first two amino acid residues: isoleucine (or valine in the case of Bacitracin B2) at position 1 and cysteine at position 2. pnas.orgresearchgate.net This cyclodehydration reaction is a crucial step in the maturation of the antibiotic. pnas.org

The thiazoline ring, along with the side chains of other nonpolar amino acids at positions 3, 5, 8, and 9, forms a hydrophobic "collar". pnas.orgpnas.org This hydrophobic face of the molecule is thought to interact with the bacterial cell membrane, anchoring the antibiotic at its site of action. pnas.orgqub.ac.uk The integrity of this N-terminal thiazoline moiety is critical for the antibacterial efficacy of bacitracin, as modifications or substitutions in this region have been shown to result in analogues with poor activity. pnas.orguniversiteitleiden.nl

Methodologies for Bacitracin B2 Structural Determination

The elucidation of the precise structures of bacitracin congeners like B2 has been heavily reliant on the advancement of mass spectrometry techniques.

Mass Spectrometry Approaches for Structure Elucidation

Mass spectrometry (MS) has been a pivotal tool in peptide chemistry since the 1980s, enabling the determination of molecular masses and, with the advent of tandem MS, the sequencing of amino acids. nih.gov Techniques such as electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) have been instrumental in separating and identifying the various components of the bacitracin complex. nih.govresearchgate.netcornell.edu High-resolution mass spectrometry, in particular, allows for the accurate mass matching of parent and product ions, which is essential for confirming the structures of these closely related polypeptides. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that was developed in the early 1980s and proved to be particularly useful for the analysis of non-volatile and thermally labile molecules like peptides. wikipedia.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process generates primarily intact protonated molecules ([M+H]+), minimizing fragmentation and providing clear molecular weight information. wikipedia.org

FAB-MS, often coupled with tandem mass spectrometry (MS/MS), was one of the early techniques used to characterize the components of the bacitracin mixture. nih.govnih.govresearchgate.net Researchers were able to use FAB-MS to obtain the molecular masses of various bacitracin congeners and, through fragmentation analysis, confirm the amino acid sequences. nih.govnih.gov For instance, FAB-MS was used to structurally characterize three isobaric components of Bacitracin B, delineating the single substitution sites where isoleucine was replaced by valine. nih.gov The combination of Frit-FAB with liquid chromatography/mass spectrometry (LC/MS) provided excellent mass spectra for many of the minor components, allowing for the proposed structures of 13 of these compounds. nih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been instrumental in determining the amino acid sequences of bacitracin components, including Bacitracin B2. nih.gov This technique allows for the fragmentation of the peptide backbone, generating product ions that reveal the sequence of both the linear side chain and the cyclic portion of the molecule. nih.gov For Bacitracin B2, ESI-MS/MS analysis, particularly using nozzle-skimmer collision-induced dissociation (CID), has confirmed its structural difference from Bacitracin A, which is the substitution at the N-terminal amino acid. nih.gov The fragmentation patterns observed for Bacitracin B2 are consistent with the presence of a modified valine at position 1. nih.gov

Key structural features of Bacitracin B2, such as the presence of specific amino acid residues, can be identified through characteristic fragment ions. For instance, analysis of fragmentation patterns can reveal ions corresponding to the cyclic polypeptide ring and the linear side chain, allowing for a detailed structural assignment. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF-MS) provides high-resolution mass data, enabling the accurate determination of the molecular weight and elemental composition of bacitracin components. nih.govresearchgate.net This technique, often coupled with liquid chromatography (LC), has been successfully employed to separate and characterize the various related substances in bacitracin samples. nih.govresearchgate.net For Bacitracin B2, LC-Q/TOF-MS analysis confirms its molecular weight and provides further evidence for its amino acid composition through the analysis of protonated parent ions and their product ions. nih.gov The high mass accuracy of Q/TOF-MS is crucial for distinguishing between closely related bacitracin components that may only differ by a single amino acid substitution. researchgate.net

Interactive Data Table: Mass Spectrometry Data for Bacitracin Components

| Component | Molecular Weight (Da) | Key Structural Difference from Bacitracin A |

| Bacitracin A | 1421 | - |

| Bacitracin B1a | 1407 | Isoleucine at position 8 replaced by valine |

| Bacitracin B1b | 1407 | Isoleucine at position 5 replaced by valine |

| Bacitracin B2 | 1407 | Modified isoleucine at position 1 replaced by modified valine |

| Bacitracin F | 1419 | Oxidation of the amino-thiazoline ring to a keto-thiazole ring |

This table is based on data from multiple sources. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H NMR of Co(II) complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the study of paramagnetic Co(II) complexes, has provided significant insights into the three-dimensional structure of bacitracin and its analogues in solution. usf.edu The interaction of bacitracin with divalent metal ions like Co(II) is essential for its biological activity. usf.edunih.gov

The ¹H NMR spectra of Co(II) complexes of bacitracins A1, B1, and B2 are virtually identical, suggesting a very similar metal-binding environment. usf.edu This structural similarity in their metal complexes likely correlates with their high antibiotic activities. usf.edu The analysis of isotropically shifted ¹H NMR signals allows for the determination of which amino acid residues are involved in metal coordination. usf.edu Studies have shown that in high-potency analogues like Bacitracin B2, Co(II) binds to the His-10 imidazole (B134444) ring, the thiazoline nitrogen, and the Glu-4 carboxylate. usf.edu In contrast, in analogues with low antibiotic activity, the coordination of Glu-4 and/or the thiazoline ring to Co(II) is altered. usf.edu

Chromatographic Techniques for Component Isolation (e.g., Preparative High-Performance Liquid Chromatography (HPLC))

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and isolation of individual bacitracin components from the complex mixture. nih.govnih.govresearchgate.net This allows for the purification of compounds like Bacitracin B2 for further structural characterization and microbiological activity testing. nih.govnih.gov

Various HPLC methods have been developed to achieve efficient separation of the bacitracin components. nih.govresearchgate.netresearchgate.netnih.gov These methods often utilize reversed-phase columns and gradient elution systems. researchgate.netresearchgate.net By scaling up analytical HPLC methods to a preparative scale, researchers can isolate sufficient quantities of individual components, such as Bacitracin B2. nih.govresearchgate.net The purity of the isolated fractions is typically confirmed by analytical HPLC. researchgate.net

Amino Acid Analysis for Component Characterization

Amino acid analysis is a fundamental technique used to determine the precise amino acid composition of the isolated bacitracin components. nih.gov After isolation by preparative HPLC, the purified peptide, such as Bacitracin B2, is hydrolyzed to its constituent amino acids. researchgate.net These amino acids are then identified and quantified, confirming the specific amino acid substitutions that differentiate the various bacitracins. nih.gov This analysis, in conjunction with mass spectrometry and NMR data, provides a complete picture of the primary structure of each component. For Bacitracin B2, amino acid analysis confirms the substitution of the N-terminal isoleucine with valine compared to Bacitracin A. nih.gov

Biosynthesis of Bacitracins

Nonribosomal Peptide Synthetase (NRPS) Pathways in Bacitracin Production

Bacitracins are members of the nonribosomal peptide (NRP) family of natural products. d-nb.infomdpi.com Their biosynthesis is carried out by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs) via a thiotemplate mechanism. nih.govwindows.netresearchgate.netd-nb.info These NRPS enzymes function as molecular assembly lines, composed of a series of modules. nih.govresearchgate.netd-nb.info Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. researchgate.netd-nb.infoacs.org

A typical NRPS module contains three core domains:

Adenylation (A) domain: This domain selects a specific amino acid from the intracellular pool and activates it as an aminoacyl-adenylate at the expense of ATP. acs.org

Peptidyl Carrier Protein (PCP) domain (or Thiolation (T) domain): The activated amino acid is then covalently tethered to this domain via a 4'-phosphopantetheinyl (Ppant) cofactor. acs.org The PCP domain transports the substrate and the elongating peptide chain to the various catalytic centers of the NRPS. acs.org

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the amino acid held by the PCP domain of its own module and the peptide chain attached to the PCP domain of the preceding module. researchgate.netd-nb.info

In addition to these core domains, the bacitracin NRPS machinery includes specialized domains. Epimerization (E) domains are present to convert specific L-amino acids into their D-isomeric forms, which are characteristic features of the final bacitracin structure. nih.govnih.gov A specialized cyclization domain within the first synthetase (BacA) is involved in forming the crucial thiazoline (B8809763) ring from an N-terminal cysteine residue. acs.orgnih.gov

Identification and Characterization of Biosynthetic Gene Clusters (e.g., BacABC operon)

The genetic blueprint for bacitracin synthesis is located in a dedicated biosynthetic gene cluster (BGC). nih.govfrontiersin.org In B. licheniformis ATCC 10716, this cluster spans approximately 49 kilobases and contains the essential genes for production and resistance. nih.govresearchgate.net The core of this cluster is the bacABC operon, which encodes the three massive bacitracin synthetase enzymes. nih.govnih.govwikipedia.orggenscript.com

| Gene | Encoded Protein | Size (approx.) | Function |

| bacA | Bacitracin Synthetase 1 (BA1) | 598 kDa | Activates and incorporates the first five amino acids (L-Ile, L-Cys, L-Leu, D-Glu, L-Ile) and catalyzes thiazoline ring formation. nih.govwindows.netnih.govnih.gov |

| bacB | Bacitracin Synthetase 2 (BA2) | 297 kDa | Comprises two modules responsible for activating and adding the next two amino acids. nih.govwindows.netnih.gov |

| bacC | Bacitracin Synthetase 3 (BA3) | 723 kDa | Contains five modules that activate and incorporate the final five amino acids and contains a thioesterase domain for peptide release and cyclization. nih.govwindows.netnih.gov |

| bacT | Type II Thioesterase | - | Encoded upstream of bacABC; its precise function is not fully analyzed, but its expression positively correlates with bacitracin synthesis. nih.govwindows.netgenscript.com |

Adjacent to the synthesis operon are genes crucial for self-resistance and regulation. The bcrABC operon encodes an ATP-binding cassette (ABC) transporter system that pumps bacitracin out of the cell, preventing self-intoxication. frontiersin.orgresearchgate.netasm.org Between the bacABC and bcrABC operons lies the bacRS gene pair, which encodes a two-component regulatory system. researchgate.netasm.org

Mechanisms of Structural Diversification Leading to Bacitracin Congeners (e.g., B2)

Commercial bacitracin is not a single compound but a mixture of more than ten related peptides known as congeners, including bacitracins A, B1, B2, B3, and F. nih.govwikipedia.orgacs.org These congeners differ by one or two amino acid substitutions in their peptide sequence. nih.gov This structural diversity arises from the relaxed substrate specificity of certain adenylation (A) domains within the NRPS assembly line. nih.gov

The formation of Bacitracin B2 is a direct result of this phenomenon. The main and most active component, Bacitracin A, contains an isoleucine (Ile) residue at position 5. nih.govpnas.org Bacitracin B2, as identified by Ikai et al., differs from Bacitracin A by the substitution of this isoleucine with a valine (Val) residue. pnas.orgresearchgate.netuniversiteitleiden.nl

This substitution occurs because the A-domain of the fifth module of Bacitracin Synthetase 1 (BacA) exhibits a degree of promiscuity. nih.gov While its primary substrate is L-Isoleucine, it can also recognize, activate, and incorporate L-Valine, albeit likely at a lower frequency. This leads to the synthesis of a subpopulation of peptides with Valine at position 5, which are then processed and cyclized to become Bacitracin B2.

| Congener | Amino Acid at Position 1 | Amino Acid at Position 5 | Amino Acid at Position 8 |

| Bacitracin A | Isoleucine (Ile) | Isoleucine (Ile) | Isoleucine (Ile) |

| Bacitracin B1 | Valine (Val) | Isoleucine (Ile) | Isoleucine (Ile) |

| Bacitracin B2 | Isoleucine (Ile) | Valine (Val) | Isoleucine (Ile) |

| Bacitracin B3 | Isoleucine (Ile) | Isoleucine (Ile) | Valine (Val) |

Data sourced from Ikai et al. and other characterization studies. pnas.orgresearchgate.net

Regulation of Bacitracin Biosynthesis in Bacillus licheniformis and Bacillus subtilis

The production of bacitracin is a resource-intensive process and is therefore tightly regulated at the transcriptional level to coincide with specific phases of bacterial growth. nih.govwindows.net

In B. licheniformis, a critical regulatory circuit involves the global transcription factors Spo0A and AbrB. nih.govwindows.netgenscript.com

AbrB acts as a direct repressor of bacitracin synthesis. nih.govwindows.net It binds to the promoter region of the bacABC operon, inhibiting its transcription. nih.govfrontiersin.orggenscript.com

Spo0A , a master regulator of sporulation and stationary-phase processes, acts as an indirect activator of bacitracin synthesis by repressing the expression of the abrB gene. nih.govwindows.netgenscript.com Consequently, deletion of abrB has been shown to increase bacitracin yield. nih.govgenscript.com

Another layer of regulation is provided by two-component systems (TCS) that respond to environmental signals.

The BacRS system, encoded within the bacitracin gene cluster, senses the extracellular concentration of bacitracin. nih.govresearchgate.net Upon detection, the sensor kinase BacS activates the response regulator BacR, which in turn upregulates the expression of the bcrABC efflux pump to enhance self-resistance. nih.govresearchgate.netnih.gov This resistance mechanism is crucial to allow for continued synthesis without killing the producer cell. nih.govnih.gov

In B. subtilis, bacitracin resistance is also controlled by extracytoplasmic function (ECF) sigma factors, specifically σM and σX . nih.govnih.gov These sigma factors can recognize the promoter of the bcrC resistance gene. nih.gov The presence of bacitracin itself can induce bcrC expression in a manner dependent on σM, highlighting a direct link between the antibiotic's presence and the activation of a specific resistance pathway. nih.gov

Molecular Mechanism of Antimicrobial Action of Bacitracin

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The primary mode of action for the bacitracin complex is the potent inhibition of bacterial cell wall synthesis. patsnap.com The bacterial cell wall is essential for maintaining cellular integrity and shape, protecting the cell from osmotic lysis. Its main structural component is peptidoglycan, a massive polymer of sugars and amino acids. patsnap.com The biosynthesis of peptidoglycan is a multi-step process that involves the assembly of precursor units in the cytoplasm, their transport across the cell membrane, and their subsequent incorporation into the existing cell wall. patsnap.comasm.org

Bacitracin specifically targets the recycling phase of the lipid carrier molecule involved in this process. wikipedia.orgpatsnap.com By interrupting a key step in the transport of peptidoglycan precursors, bacitracin effectively halts the construction of new cell wall material. patsnap.comlongdom.org This leads to a weakened cell wall, ultimately resulting in bacterial cell lysis and death. pnas.orgnih.gov A key indicator of this mechanism is the accumulation of the soluble precursor UDP-MurNAc-pentapeptide inside the bacterial cell upon treatment with bacitracin, which confirms the disruption of the later, membrane-associated stages of cell wall synthesis. pnas.org

Specific Interaction with Undecaprenyl Pyrophosphate (C55PP / Bactoprenol (B83863) Pyrophosphate)

The specific molecular target of bacitracin is undecaprenyl pyrophosphate (C55PP), also known as bactoprenol pyrophosphate. pnas.orgpnas.org C55PP is a 55-carbon isoprenoid lipid carrier that plays an indispensable role in the peptidoglycan synthesis cycle. pnas.orgpatsnap.com It functions to shuttle the hydrophilic peptidoglycan precursors (specifically, the Lipid II intermediate) from the cytoplasm, across the hydrophobic cell membrane, to the periplasmic space where they are polymerized into the growing peptidoglycan layer. pnas.orglumenlearning.com

After releasing the peptidoglycan subunit on the outer face of the membrane, C55PP must be dephosphorylated to its monophosphate form (undecaprenyl phosphate (B84403), or C55P) to be recycled back to the cytoplasm to pick up another precursor unit. pnas.orgnih.gov Bacitracin's action is centered on preventing this crucial recycling step. qub.ac.uk

Bacitracin exerts its inhibitory effect by forming a stable, tight complex with C55PP. nih.govpnas.org This sequestration of the lipid carrier physically obstructs the enzyme responsible for its dephosphorylation, a membrane-bound pyrophosphatase (in E. coli, this function is carried out by phosphatases including BacA/UppP). nih.govnih.gov By binding to C55PP, bacitracin effectively prevents the removal of the terminal phosphate group. wikipedia.orglongdom.org

This inhibition of dephosphorylation halts the regeneration of the C55P carrier molecule. qub.ac.uktoku-e.com Without a supply of C55P on the cytoplasmic side of the membrane, the transport of new peptidoglycan precursors ceases, thereby arresting cell wall biosynthesis. patsnap.comlumenlearning.com The bacitracin-metal-C55PP complex is exceptionally stable, effectively locking the carrier in its unusable pyrophosphate form. pnas.orgusf.edu

The antimicrobial activity of bacitracin is critically dependent on the presence of divalent metal ions. nih.govnih.gov While several metal ions can facilitate its function, including Co(II), Mn²⁺, and Cd²⁺, zinc (Zn²⁺) has been shown to support the highest potency and is the form most commonly used in therapeutic preparations. pnas.orgnih.govnih.gov

The metal ion is not merely an activator but a core structural component of the active complex. Bacitracin, the divalent metal ion, and the C55PP molecule assemble into a ternary 1:1:1 complex. pnas.orgusf.edu Crystallographic studies of the complex reveal that the peptide wraps around the pyrophosphate head of the lipid carrier, with the metal ion acting as a crucial bridge. pnas.orgnih.gov The Zn²⁺ ion organizes the N-terminal region of the bacitracin peptide, coordinating with the N-terminal amino group, the thiazoline (B8809763) ring, and the Glu-4 residue, which allows the antibiotic to recognize and bind its lipid target with high affinity. usf.edunih.gov This intricate molecular architecture completely envelops the pyrophosphate group, shielding it from enzymatic action. nih.gov

| Component | Role in the Complex | Key Interactions |

|---|---|---|

| Bacitracin Peptide | Provides the structural scaffold for binding and sequestration. | Wraps around the pyrophosphate group of C55PP. pnas.orgnih.gov |

| Divalent Metal Ion (e.g., Zn²⁺) | Acts as a structural bridge, organizing the complex for high-affinity binding. pnas.org | Coordinates with the N-terminus, thiazoline ring, and specific amino acid residues (e.g., Glu-4) of bacitracin and the pyrophosphate of C55PP. usf.edunih.gov |

| Undecaprenyl Pyrophosphate (C55PP) | The molecular target of the antibiotic. | Its pyrophosphate headgroup is bound by both the bacitracin peptide and the metal ion. pnas.org |

Disruption of Peptidoglycan Precursor Transport Across the Bacterial Membrane

The direct consequence of the sequestration of C55PP is the disruption of peptidoglycan precursor transport. longdom.orglumenlearning.com The entire cycle of transporting cell wall building blocks is contingent on the continuous recycling of the C55P lipid carrier. pnas.orgnih.gov By trapping the carrier in its C55PP form on the outer leaflet of the membrane, bacitracin prevents it from being flipped back to the cytoplasm to initiate another round of transport. biorxiv.org

This blockage leads to a halt in the translocation of Lipid II—the complete peptidoglycan subunit linked to the lipid carrier—across the membrane. lumenlearning.com The inability to supply new building blocks to the cell wall synthesis machinery on the exterior of the cell is the ultimate cause of the inhibition of peptidoglycan synthesis and the resulting bactericidal effect. patsnap.combiorxiv.org

Bacterial Cellular Responses to Bacitracin-Induced Cell Wall Stress

Bacteria are not passive targets and have evolved sophisticated regulatory networks to respond to cell envelope stress, such as that induced by bacitracin. nih.govasm.org When sublethal concentrations of bacitracin are encountered, Gram-positive bacteria like Bacillus subtilis activate specific stress response pathways. nih.gov

Analysis of the transcriptional response to bacitracin has revealed a complex network orchestrated by multiple systems:

Two-Component Systems (TCS): Systems such as BceRS and LiaRS are activated. nih.govasm.org The BceRS system, in particular, is central to the bacitracin stress response. nih.gov

ABC Transporters: The BceRS system controls the expression of the BceAB ABC transporter, which is a primary bacitracin resistance determinant. nih.govnih.gov This transporter is thought to protect the cell from the antibiotic.

Alternative Sigma Factors: Cell wall stress activates specific sigma factors, such as σM, which in turn upregulate a battery of genes aimed at counteracting the damage. nih.gov One such gene, bcrC, encodes another C55PP phosphatase, providing an alternative pathway to regenerate the essential C55P lipid carrier and thereby conferring a level of resistance. nih.govresearchgate.net

These responses represent a multifaceted effort by the bacterium to sense the damage to its cell wall synthesis pathway and initiate countermeasures to mitigate the antibiotic's effect. asm.orgresearchgate.net

| System Type | Specific Example | Function in Bacitracin Response |

|---|---|---|

| Two-Component System | BceRS | Senses bacitracin-induced stress and upregulates resistance genes. nih.govnih.gov |

| ABC Transporter | BceAB | Acts as a bacitracin resistance determinant, likely by antibiotic efflux or target protection. nih.govresearchgate.net |

| Sigma Factor | σM (sigma M) | Activates a broad transcriptional response to cell wall damage. nih.gov |

| Resistance Gene | bcrC | Encodes a C55PP phosphatase to counteract bacitracin's inhibition of lipid carrier recycling. nih.gov |

Mechanisms of Antimicrobial Resistance to Bacitracin

Bacterial Strategies for Bacitracin Inactivation

One potential strategy for antibiotic resistance is the direct inactivation of the drug molecule. This can occur through enzymatic processes that degrade or modify the antibiotic, rendering it non-functional.

While enzymatic degradation is a common resistance mechanism for many antibiotics, such as the hydrolysis of β-lactams by β-lactamases, specific bacterial enzymes that degrade bacitracin as a primary resistance mechanism are not as extensively documented. researchgate.net However, the chemical stability of bacitracin is known to be limited, and it can be inactivated by processes like oxidation and deamidation, which lead to degradation products with negligible antimicrobial activity. nih.gov For instance, bacitracin A can be metabolized into smaller, inactive peptides and amino acids. nih.gov It is plausible that bacteria could harbor enzymes that facilitate similar chemical modifications. Some studies suggest that certain enzymes can alter bacterial cell membrane function, which could indirectly affect bacitracin's activity, or that bacitracin itself can inhibit proteases. nih.gov

Target Site Modification Mechanisms by Bacteria

Altering the molecular target of an antibiotic is a prevalent resistance strategy. For bacitracin, the target is the undecaprenyl pyrophosphate (UPP) lipid carrier. nih.govoup.comresearchgate.net

Bacteria can achieve resistance not by directly modifying the UPP molecule, but by altering its availability. Two key mechanisms have been identified:

Overproduction of Undecaprenyl Pyrophosphate Phosphatase (UppP): Some bacteria exhibit low-level bacitracin resistance by overexpressing the enzyme Undecaprenyl Pyrophosphate Phosphatase (UppP), encoded by the uppP (also known as bacA) gene. oup.comotago.ac.nz This enzyme facilitates the conversion of UPP to undecaprenyl phosphate (B84403) (UP), effectively removing the target to which bacitracin binds. oup.com Increased UppP activity leads to a more rapid regeneration of the UP carrier, counteracting the inhibitory effect of bacitracin. oup.comotago.ac.nz

Altering Exopolysaccharide Synthesis: In some Gram-negative bacteria, the synthesis of non-essential exopolysaccharides also relies on the UPP lipid carrier. Mutations that inhibit or halt the production of these exopolysaccharides can free up the UPP pool, making more of it available for the essential process of peptidoglycan synthesis. This increased availability of the target molecule dilutes the effect of bacitracin, leading to resistance.

Efflux Pump Systems in Bacitracin Resistance

One of the most significant mechanisms of bacitracin resistance involves efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. mdpi.comnih.gov Several ATP-binding cassette (ABC) transporter systems have been implicated in bacitracin resistance. mdpi.comresearchgate.net These systems use the energy from ATP hydrolysis to expel the antibiotic. mdpi.com

| Efflux Pump System | Associated Genes | Bacterial Species | Regulation |

| BcrAB | bcrA, bcrB | Enterococcus faecalis, Bacillus subtilis | Activated by the BcrR sensor |

| SstFEG | sstF, sstE, sstG | Streptococcus suis | Regulated by the BceSR two-component system |

| BceAB | bceA, bceB | Streptococcus suis, Bacillus subtilis | BceSR two-component system |

| SCO3110/3111 & SCO3089/3090 | SCO3110, SCO3111, SCO3089, SCO3090 | Streptomyces coelicolor | Upregulated by cell wall stress |

High-level resistance to bacitracin in bacteria like Enterococcus faecalis is often mediated by the BcrAB ABC transporter, which is regulated by the bacitracin sensor BcrR. oup.com In Streptococcus suis, a novel efflux pump, SstFEG, has been identified that contributes to bacitracin tolerance independently of the well-known BceAB transporter, although both are regulated by the BceSR two-component system. nih.govresearchgate.net The presence of multiple, sometimes redundant, efflux systems highlights the robust strategies bacteria employ to resist bacitracin. researchgate.net

Alterations in Bacterial Cell Envelope Permeability

The bacterial cell envelope serves as a selective barrier, and modifications to its structure can prevent antibiotics from reaching their targets. nih.govportlandpress.comnih.govfrontiersin.org This is a major factor in the intrinsic resistance of certain bacteria to bacitracin.

Gram-Negative Outer Membrane: Gram-negative bacteria are inherently less susceptible to bacitracin primarily due to their outer membrane, which acts as a formidable permeability barrier, restricting the entry of the large polypeptide antibiotic. mdpi.com

Cell Wall Modifications: Even in Gram-positive bacteria, which are the primary targets of bacitracin, changes in the cell wall structure can confer resistance. Bacteria can enzymatically modify the components of their peptidoglycan (PG), such as the glycan strands or peptide stems. nih.govnih.gov These modifications can alter the physical properties of the cell wall, potentially hindering bacitracin's access to its target in the underlying cell membrane. For example, some pathogenic bacteria modify their PG structure to evade host defenses, and these changes may also contribute to antibiotic resistance. frontiersin.org

Genetic Basis and Evolution of Bacitracin Resistance (e.g., Horizontal Gene Transfer)

The acquisition and spread of antibiotic resistance are largely driven by genetic evolution, including mutations and the acquisition of new genetic material through horizontal gene transfer (HGT). lakeforest.edunih.govyoutube.com HGT allows for the rapid dissemination of resistance genes between different bacteria, even across species. lakeforest.edunih.gov

The primary mechanisms of HGT are:

Transformation: The uptake of naked DNA from the environment, often released from dead bacteria. lakeforest.edubiorxiv.org

Transduction: The transfer of genetic material mediated by bacteriophages (viruses that infect bacteria). nih.gov

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. lakeforest.eduyoutube.com

Genes encoding resistance mechanisms, such as efflux pumps (bcrAB, sstFEG) and target-modifying enzymes (uppP), can be located on the bacterial chromosome or on mobile genetic elements like plasmids and transposons. lakeforest.edu While many antibiotic resistance genes are readily transferred on plasmids, some evidence suggests that bacitracin resistance genes are often chromosomally located. youtube.com Nevertheless, HGT remains a critical mechanism for the evolution and spread of resistance, as these chromosomal genes can still be transferred through mechanisms like transduction or transformation, or via larger mobile elements such as integrative and conjugative elements (ICEs). nih.govnih.gov The presence of resistance genes in diverse bacterial populations creates a reservoir from which pathogens can acquire resistance. lakeforest.edu

Advanced Analytical Methodologies for Bacitracin B2 Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development for Bacitracin B2 Separation and Detection

HPLC is a cornerstone technique for the analysis of bacitracin components. semanticscholar.orgsci-hub.se Method development focuses on optimizing chromatographic parameters to resolve the structurally similar polypeptides, particularly the main active components Bacitracin A, B1, and B2, from each other and from degradation products like Bacitracin F. nih.govsemanticscholar.org

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied method for the separation of bacitracin polypeptides. semanticscholar.orgresearchgate.net The separation is typically achieved on C8 or C18 stationary phases, which provide the necessary hydrophobicity to retain and separate the bacitracin components. researchgate.netnih.gov The selection of the column and mobile phase composition is critical for achieving adequate resolution. nih.gov

Several studies have detailed RP-HPLC methods for bacitracin analysis. For instance, a method for determining the most important active components—A, B1, and B2—was developed using isocratic elution, demonstrating the suitability of RP-HPLC for both qualitative and quantitative purposes. semanticscholar.org In stability studies, RP-HPLC is used to monitor the formation of degradation products, such as the oxidative product of Bacitracin A, Bacitracin F. nih.gov The complexity of samples, especially in pharmaceutical and feed-grade preparations, often necessitates the use of more advanced elution techniques. nih.govsci-hub.se

Table 8.1.1: Examples of Reversed-Phase HPLC Conditions for Bacitracin B2 Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Waters Nova-pak C8 (3.9 x 150 mm) nih.govresearchgate.net | LiChrospher RP-18 researchgate.netxjtu.edu.cnnih.gov | Waters Peptide BEH C18 nih.gov |

| Mobile Phase A | Water with 0.80 µL/mL Trifluoroacetic Acid (TFA) nih.govresearchgate.net | 0.2% Ammonium Acetate Buffer researchgate.netxjtu.edu.cnnih.gov | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile (ACN) with 0.80 µL/mL TFA nih.govresearchgate.net | Methanol researchgate.netxjtu.edu.cnnih.gov | 0.1% Formic Acid in Acetonitrile nih.gov |

| Detection | Evaporative Light Scattering Detection (ELSD) nih.govresearchgate.net | UV Diode Array / Mass Spectrometry nih.govnih.gov | Tandem Mass Spectrometry (MS/MS) nih.gov |

Due to the structural similarity of bacitracin components, isocratic elution often fails to provide sufficient resolution, especially in complex matrices. sci-hub.se Gradient elution, where the mobile phase composition is changed over time, is essential for separating closely eluting peaks like Bacitracin B1 and Bacitracin B2. researchgate.netnih.gov Optimization of the gradient profile, including the initial and final solvent composition, gradient steepness, and duration, is critical for achieving baseline separation. researchgate.netgoogle.com

The influence of mobile phase pH and the type of stationary phase are key factors investigated during method optimization. nih.gov A stability-indicating HPLC assay was developed using a gradient elution on a reversed-phase column with UV diode array detection, which allowed for the simultaneous determination of active polypeptides A, B1, and B2, as well as impurities and degradation products. nih.govresearchgate.net The use of mobile phase modifiers like ammonium acetate or formic acid is common to improve peak shape and selectivity. researchgate.netnih.govgoogle.com A well-optimized gradient can successfully resolve Bacitracin B1, B2, and B3 from each other and from other related substances. google.com

Table 8.1.2: Optimized Gradient Elution Program for Bacitracin B1 and B2 Resolution

| Time (minutes) | Mobile Phase B Proportion (%) |

|---|---|

| 0 | 15 - 25 |

| 30 | 25 - 35 |

| 40 | 35 - 45 |

| 50 | 35 - 45 |

| 51 | 15 - 25 |

| 58 | 15 - 25 |

Data sourced from a patented HPLC method for analyzing bacitracin components. google.com

Mass Spectrometry (MS) Applications in Bacitracin B2 Analysis

Mass spectrometry is a powerful tool for the structural elucidation and sensitive quantification of bacitracin components. researchgate.net When coupled with liquid chromatography, it provides a highly selective and sensitive analytical system capable of identifying and quantifying individual polypeptides in complex mixtures. nih.gov

The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry like Quadrupole Time-of-Flight (Q-TOF-MS), has become the definitive method for bacitracin analysis. researchgate.netnih.govnih.gov These techniques allow for the identification of co-existing active components and degradation products based on their accurate mass and fragmentation patterns. xjtu.edu.cn

An LC-Q-TOF-MS method was successfully developed to separate and characterize up to 12 related substances in a bacitracin test drug. researchgate.netxjtu.edu.cnnih.gov The separation was performed on a reversed-phase column with a gradient elution, and detection was achieved in positive electrospray ionization (ESI) mode. researchgate.netxjtu.edu.cn LC-MS/MS methods are also widely used for quantifying bacitracin components in various matrices, including animal feed and milk, demonstrating high sensitivity with low limits of quantification. nih.govoup.com

Table 8.2.1: LC-MS Parameters for Bacitracin B2 Analysis

| Parameter | LC-Q-TOF-MS researchgate.netnih.gov | LC-MS/MS nih.gov |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Triple-Quadrupole |

| Spray Voltage | Not specified | 4 kV |

| Capillary Temp. | Not specified | 350 °C |

| Collision Gas | Not specified | Argon (0.2 Pa) |

| Collision Energy | 40 V (fixed) | 20 - 45 eV (optimized for each impurity) |

Tandem mass spectrometry (MS/MS) is instrumental in confirming the identity of bacitracin components by analyzing their specific fragmentation patterns. researchgate.net Upon collision-induced dissociation (CID), the protonated parent molecule breaks into a series of characteristic product ions, or fragment ions, which serve as a fingerprint for the compound. nih.gov

In the analysis of bacitracin and its related substances by LC-Q-TOF-MS, fragmentation pathways for all detected components were proposed. researchgate.netxjtu.edu.cnnih.gov While a detailed fragmentation pathway specifically for Bacitracin B2 is often presented in the context of differentiating it from other components like Bacitracin B1, key fragment ions are identified. For example, studies have noted that fragment ions at m/z 1324, 969, and 662 are characteristic of the bacitracin B family, helping to distinguish them from other bacitracin analogues. researchgate.net The analysis of these fragments allows for the confirmation of the peptide sequence and the specific amino acid substitutions that differentiate the various bacitracin components. researchgate.net

Table 8.2.2: Precursor and Characteristic Fragment Ions of Bacitracin Components from LC-Q-TOF-MS

| Bacitracin Component | Precursor Ion [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) |

|---|---|---|

| Bacitracin B1 | 1409.7 | 1324, 969, 662, 270, 253, 72 researchgate.net |

| Bacitracin B2 | 1423.7 | Fragment ions are noted as distinct from B1, but specific m/z values are not explicitly listed in the compared source. researchgate.net |

| Bacitracin B3 | 1423.7 | 1324, 969, 662 (similar to B1) researchgate.net |

Other Chromatographic and Spectroscopic Techniques

While LC-UV and LC-MS are the predominant techniques, other methods have been developed for specific applications in bacitracin analysis.

Thin-Layer Chromatography (TLC) combined with densitometry offers a simpler and more cost-effective alternative for the quantification of bacitracin. researchgate.net A validated TLC-densitometric method has been developed for the identification and quantification of a bacitracin derivative formed by reacting with dabsyl chloride. This derivatization allows for sensitive detection via densitometric measurements at a specific wavelength. researchgate.net The method demonstrated good separation, high sensitivity with a limit of detection (LOD) of 8.6 ng per band, and a wide linearity range. researchgate.net

Table 8.3.1: Parameters for TLC-Densitometry Analysis of Bacitracin Derivative

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica (B1680970) gel TLC plates with fluorescent indicator researchgate.net |

| Mobile Phase | n-butanol-2-butanone-25% ammonia-water (10:5:2:2, v/v) researchgate.net |

| Detection Wavelength | 460 nm researchgate.net |

| Limit of Detection (LOD) | 8.6 ng per band researchgate.net |

| Limit of Quantification (LOQ) | 26.2 ng per band researchgate.net |

| Linearity Range | 0.0854 to 0.8536 µg per band researchgate.net |

For compounds like bacitracin that lack a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) provides a valuable alternative to UV detection. nih.gov ELSD is a universal detector that measures the light scattered by dried analyte particles after the mobile phase has been evaporated. nih.govresearchgate.net A novel LC-ELSD method was developed for the direct determination of the main bacitracin components, including B1, B2, and B3. nih.govresearchgate.net The method was optimized using a C8 column and a water/acetonitrile mobile phase containing trifluoroacetic acid (TFA) as an ion-pairing agent. nih.gov This approach successfully separated Bacitracin B1 and B2 with retention times of 5.3 and 5.8 minutes, respectively, and provided logarithmic calibration curves with good correlation for quantification. nih.govresearchgate.net

Table 8.3.2: LC-ELSD Method Parameters for Bacitracin Component Separation

| Parameter | Condition |

|---|---|

| Column | Waters Nova-pak C8 (3.9 x 150 mm) nih.govresearchgate.net |

| Mobile Phase | H₂O-ACN (73:27, v/v) containing 0.80 µL/mL TFA nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net |

| ELSD Nebulizing Gas | Nitrogen at 3.5 bar nih.govresearchgate.net |

| ELSD Evaporation Temp. | 50 °C nih.govresearchgate.net |

| Retention Time (Bc-B2) | 5.8 minutes nih.govresearchgate.net |

Method Validation Parameters for Bacitracin B2 Analysis (e.g., Limit of Detection (LOD), Limit of Quantification (LOQ), Linearity, Precision)researchgate.netnih.govuj.edu.pl

The validation of analytical methods is crucial to ensure the reliability and accuracy of results for the characterization and quantification of Bacitracin B2. Key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision, are established to demonstrate that a method is suitable for its intended purpose. Various analytical techniques, such as spectrophotometry, thin-layer chromatography (TLC)-densitometry, and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been validated for the analysis of bacitracin components.

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For the analysis of bacitracin, different methods have demonstrated varying levels of sensitivity. A spectrophotometric method for the determination of bacitracin as a dabsyl derivative reported an LOD of 1.08 × 10⁻¹⁰ mol/dm³ and an LOQ of 3.28 × 10⁻¹⁰ mol/dm³. uj.edu.plresearchgate.netnih.gov A TLC-densitometric method for bacitracin derivative with dabsyl chloride showed a high sensitivity with an LOD of 8.6 ng per band and an LOQ of 26.2 ng per band. researchgate.net Furthermore, a UPLC-MS/MS method developed for quantifying bacitracin components, including B2, in animal feed achieved low limits of quantification, ranging from 7.2 to 20 μg/kg. sci-hub.se

Linearity assesses the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. A spectrophotometric method for bacitracin demonstrated good linearity with a correlation coefficient (r) of 0.9972 over a concentration range of 2 × 10⁻⁶ to 2 × 10⁻⁵ mol/dm³. uj.edu.plnih.gov An integrated method using solid-phase extraction with UPLC-MS/MS for quantifying bacitracin (including A, B₁, B₂, and B₃) showed a strong linear correlation (R² > 0.9980) across a concentration span of 0.01-1.0 mg/L. sci-hub.se Similarly, a high-performance liquid chromatography (HPLC) method for the analysis of bacitracin components, including B2, demonstrated a high degree of linearity for Bacitracin A with a coefficient of determination (R²) of 0.9999.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is often expressed as the relative standard deviation (RSD). For a spectrophotometric method, the precision was found to be good, with an RSD of 1.54 ± 0.11%. uj.edu.plnih.gov The TLC-densitometric method also showed good precision, with RSD values varying from 1.23% to 2.47%. researchgate.net In the UPLC-MS/MS method for animal feed, the relative standard deviations were below 15.7%. sci-hub.se

The following tables summarize the method validation parameters for the analysis of bacitracin, including components like Bacitracin B2, using different analytical techniques.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Bacitracin Analysis

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| Spectrophotometry uj.edu.plresearchgate.netnih.gov | Bacitracin (as dabsyl derivative) | 1.08 × 10⁻¹⁰ mol/dm³ | 3.28 × 10⁻¹⁰ mol/dm³ |

| TLC-Densitometry researchgate.net | Bacitracin (as dabsyl chloride derivative) | 8.6 ng per band | 26.2 ng per band |

Table 2: Linearity Parameters for Bacitracin Analysis

| Analytical Method | Analyte | Concentration Range | Correlation Coefficient (r) / Coefficient of Determination (R²) |

|---|---|---|---|

| Spectrophotometry uj.edu.plnih.gov | Bacitracin | 2 × 10⁻⁶ to 2 × 10⁻⁵ mol/dm³ | r = 0.9972 |

| UPLC-MS/MS sci-hub.se | Bacitracin A, B₁, B₂, and B₃ | 0.01-1.0 mg/L | R² > 0.9980 |

Table 3: Precision Data for Bacitracin Analysis

| Analytical Method | Analyte | Relative Standard Deviation (RSD) |

|---|---|---|

| Spectrophotometry uj.edu.plnih.gov | Bacitracin | 1.54 ± 0.11% |

| TLC-Densitometry researchgate.net | Bacitracin | 1.23% to 2.47% |

Degradation Pathways and Stability Profiling of Bacitracin B2

Chemical Degradation Mechanisms of Bacitracin Components

The chemical stability of bacitracin polypeptides is influenced by several degradation pathways, primarily oxidation and deamidation. nih.govjst.go.jpresearchgate.net These reactions lead to the formation of various degradation products, which typically exhibit negligible antimicrobial activity. nih.gov The predominant mechanism of decomposition is largely dependent on the solution's pH. nih.govjst.go.jpscispace.com

Oxidative Degradation Pathways (e.g., Formation of H2/H3 from B2/B3)

Oxidation is the major degradation mechanism for bacitracin components in aqueous solutions. nih.govjst.go.jp This process involves the oxidative deamination of the aminothiazoline ring structure present in the active components. researchgate.netfreethinktech.com For Bacitracin B2, this pathway leads to the formation of its corresponding oxidative product, Bacitracin H2. nih.govjst.go.jpscispace.com This transformation follows the same mechanism observed in the conversion of Bacitracin A to Bacitracin F, where the aminomethylene-thiazoline moiety is converted to a keto-thiazole moiety. nih.govresearchgate.netfreethinktech.com

The formation of these oxidative products can be accelerated under stress conditions, for example, by exposure to hydrogen peroxide. nih.gov Research by Ikai et al. first proposed the structures and determined the molecular weights of the oxidative products H1, H2, and H3, which arise from Bacitracin B1, B2, and B3, respectively. scispace.com Unlike the parent compounds, these oxidative degradation products are considered microbiologically inactive. nih.gov

Deamidation Processes Affecting Bacitracin Stability

In alkaline environments, deamidation becomes a significant pathway for bacitracin degradation. nih.govjst.go.jpscispace.com This hydrolytic process affects the asparagine residue in the peptide structure. Studies on Bacitracin A have shown that this deamidation proceeds through an intermediate to form a final desamido product. nih.govjst.go.jp A similar mechanism is presumed for other bacitracin components. scispace.com

The hydrolytic degradation products corresponding to Bacitracin B1, B2, and B3 are designated as Xb1, Xb2, and Xb3. scispace.com These desamido products are generally unstable, more so than the products of oxidative degradation. nih.govjst.go.jp

Impact of Environmental Factors on Bacitracin B2 Stability

The stability of Bacitracin B2 is highly susceptible to various environmental factors, including pH, temperature, and the presence of water and other agents.

pH: Bacitracin demonstrates optimal stability in aqueous solutions within a pH range of 5 to 7. researchgate.net The molecule undergoes rapid inactivation in solutions with a pH above 9, where deamidation is accelerated, or below a pH of 4. researchgate.netnih.gov

Temperature: While dry, powdered bacitracin is relatively stable at temperatures up to 37°C, it shows significant decomposition at higher temperatures such as 56°C. researchgate.net In aqueous solutions, stability is greatly reduced. Solutions stored at refrigerator temperatures (2-8°C) can remain stable for several months, but they lose activity rapidly at room temperature due to oxidative degradation. researchgate.netnih.gov

Formulation and Moisture: Bacitracin is stable in anhydrous, grease-based formulations like petrolatum. researchgate.netnih.gov However, it is unstable in water-miscible bases. researchgate.net The presence of water facilitates hydrolytic and oxidative degradation pathways. researchgate.net

Metal Ions: The stability of bacitracin can be significantly enhanced through complexation with divalent metal cations. The most common is a 1:1 molar complex with zinc (Bacitracin Zinc), which exhibits greater stability than the uncomplexed peptide. freethinktech.com

Below is a summary of environmental factors affecting bacitracin stability.

| Factor | Condition | Impact on Stability | Primary Degradation Pathway |

| pH | < 4 or > 9 | Rapid inactivation | Hydrolysis / Deamidation |

| 5 - 7 | Optimal stability | - | |

| Temperature | 2-8°C (Aqueous) | Stable for weeks to months | Slow Oxidation |

| Room Temp (Aqueous) | Rapid degradation | Oxidation | |

| > 56°C (Dry) | Definite decomposition | Thermal Degradation | |

| Moisture | Aqueous Solution | Prone to degradation | Oxidation, Deamidation |

| Anhydrous Grease Base | Stable | - | |

| Metal Ions | Presence of Zn(II) | Significantly increased | - |

Identification and Characterization of Bacitracin B2 Degradation Products

The primary degradation products of Bacitracin B2 have been identified and characterized using advanced analytical techniques.

Oxidative Product (Bacitracin H2): The main product of oxidation is Bacitracin H2. nih.govscispace.com In reversed-phase high-performance liquid chromatography (HPLC), oxidative products like H2 typically have longer retention times compared to their parent compounds. scispace.com

Deamidation Product (Xb2): The product of hydrolytic deamidation is referred to as Xb2. scispace.com These desamido products are characterized by shorter retention times in reversed-phase HPLC. scispace.com

Mass spectrometry, including Fast Atom Bombardment (FAB-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS), has been instrumental in confirming the molecular weights and elucidating the structures of these degradation products. nih.govnih.gov Studies have confirmed that the oxidative products are relatively stable, whereas the desamido products are comparatively unstable. nih.govjst.go.jp

The table below details the key degradation products of Bacitracin B2.

| Parent Compound | Degradation Pathway | Degradation Product | Relative Stability | Chromatographic Behavior (RP-HPLC) |

| Bacitracin B2 | Oxidation | Bacitracin H2 | Relatively Stable | Longer retention time |

| Bacitracin B2 | Deamidation (Alkaline) | Xb2 | Unstable | Shorter retention time |

Analytical Methods for Monitoring Bacitracin B2 Degradation and Purity

A range of sophisticated analytical methods are employed to separate, identify, and quantify Bacitracin B2 and its degradation products, ensuring the purity and stability of pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for analyzing the bacitracin complex. nih.govresearchgate.net Stability-indicating assays utilize reversed-phase columns (e.g., C18, RP-18e) with gradient elution to achieve separation of the active components (A, B1, B2, B3) from inactive degradation products (F, H1, H2, H3) and other impurities. nih.govscispace.comresearchgate.net Monolithic silica (B1680970) columns have been used to enable faster separation times. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry, particularly tandem MS techniques like LC-Q-TOF-MS, provides a powerful tool for definitive identification and structural elucidation. nih.govxjtu.edu.cnoup.com High-resolution mass spectrometry allows for the accurate mass determination of parent molecules and their fragments, which is crucial for identifying unknown degradation products and confirming the structures of known ones. nih.govresearchgate.net

Detection: UV diode array detectors are commonly used in HPLC systems, with monitoring typically performed at wavelengths around 230 nm or 254 nm. scispace.comresearchgate.net

These analytical methods are essential for conducting stress testing and accelerated stability studies, which help predict the shelf-life of products containing bacitracin. nih.gov

Preclinical in Vitro Studies and Biological Activity Assessment of Bacitracin B2

Antimicrobial Activity Against Gram-Positive Bacterial Strains

Minimum Inhibitory Concentration (MIC) Determinations for Bacitracin Components (e.g., B2)

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. Studies by Ikai et al. have determined the MIC values for isolated components of the bacitracin complex, including Bacitracin B2, against representative Gram-positive strains. These studies revealed that while Bacitracin A is the most potent component, Bacitracin B2 also exhibits significant antibacterial activity. nih.gov Specifically, the research found that Bacitracin A is approximately two to eight times more potent than the other minor components against strains of Micrococcus luteus and Staphylococcus aureus. nih.gov Other sources suggest that Bacitracin B1 and B2 have potencies that are about 90% that of Bacitracin A. wikipedia.org

| Bacitracin Component | Micrococcus luteus IFO 3333 (MIC, µg/ml) | Staphylococcus aureus 209P (MIC, µg/ml) |

|---|---|---|

| Bacitracin A | 2 | 4 |

| Bacitracin B1 | 4 | 8 |

| Bacitracin B2 | 4 | 8 |

| Bacitracin B3 | 4 | 8 |

Data sourced from Ikai et al., The Journal of Antibiotics, 1995. nih.gov

Cell-Based Assays for Cell Wall Biosynthesis Inhibition (e.g., UDP-MurNAc pentapeptide accumulation)

The mechanism of action for the bacitracin family involves the inhibition of bacterial cell wall synthesis. nih.gov This is demonstrated in cell-based assays by the intracellular accumulation of UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), the final soluble precursor in the peptidoglycan synthesis pathway. nih.govmcmaster.ca When bacitracin inhibits the subsequent membrane-associated steps of cell wall construction, this precursor builds up within the bacterial cytoplasm. nih.govresearchgate.net Treatment of S. aureus cells with the bacitracin complex leads to a distinct accumulation of UDP-MurNAc-pentapeptide, confirming that the antibiotic disrupts the lipid II cycle responsible for transporting peptidoglycan precursors across the cell membrane. nih.gov This effect is a sensitive and specific indicator for compounds that target cell wall biosynthesis. nih.gov As Bacitracin B2 shares the same fundamental target as Bacitracin A, it acts through this same mechanism of inhibiting the recycling of the lipid carrier, thereby causing the observed precursor accumulation. wikipedia.orgnih.gov

Assessment of Bacitracin B2 Interactions with C55PP in In Vitro Systems

The specific molecular target of the bacitracin antibiotic family is C55-isoprenyl pyrophosphate (C55PP), also known as undecaprenyl pyrophosphate. nih.govpnas.org This lipid carrier is essential for transporting peptidoglycan building blocks from the cytoplasm across the cell membrane to the site of cell wall assembly. wikipedia.orgmdpi.com Bacitracin, in complex with a divalent metal ion like Zn2+, binds directly to C55PP. nih.govnih.gov This sequestration of C55PP prevents its dephosphorylation to C55-isoprenyl phosphate (B84403) (C55P), the active form of the carrier. pnas.orgnih.gov By halting the regeneration of the C55P carrier, the entire cycle of cell wall precursor transport is interrupted, leading to the inhibition of peptidoglycan synthesis and ultimately bacterial death. nih.govpnas.org In vitro assays have demonstrated that bacitracin inhibits the enzymatic dephosphorylation of C55PP. pnas.org This interaction forms a stable complex between the antibiotic, a metal ion, and the C55PP substrate. nih.gov This mechanism is central to the antibacterial activity of all bacitracin components, including Bacitracin B2. nih.gov

Evaluation of Bacitracin Analogues (including B-group variants) Efficacy Against Drug-Resistant Pathogens (e.g., Vancomycin-Resistant Enterococci (VRE))

The rise of antibiotic-resistant pathogens, such as Vancomycin-Resistant Enterococci (VRE), has spurred research into the efficacy of existing and modified antibiotics. Enterococci are intrinsically resistant to several classes of antibiotics, and the increasing prevalence of VRE is a significant clinical concern. nih.gov Bacitracin has been identified as a therapeutic option for infections caused by VRE. nih.govnih.gov Clinical reports have described the successful use of oral bacitracin therapy to clear gastrointestinal colonization of VRE. nih.govuniversiteitleiden.nl The bacitracin complex, which includes the B-group variants, has shown potent activity against VRE isolates. nih.gov Rationally designed analogues of bacitracin have also exhibited significantly enhanced antibacterial activity against these clinically important, drug-resistant pathogens. nih.govpnas.org

Non-Antimicrobial Biological Activities (e.g., Protein Disulfide Isomerase (PDI) Inhibition)

Beyond its well-established role as an antibiotic, bacitracin has been widely used in research as an inhibitor of protein disulfide isomerase (PDI). nih.govnih.gov PDI is an enzyme that catalyzes the formation and rearrangement of disulfide bonds in proteins. nih.gov Commercial bacitracin is a mixture of numerous related peptides, and studies have sought to determine the PDI-inhibitory activity of individual components. nih.gov Research involving the purification and testing of major bacitracin analogues (A, B, H, and F) has shown that all tested components inhibit the reductive activity of PDI. However, their potency varies significantly. In an insulin (B600854) aggregation assay, Bacitracin B was found to have an IC50 value of 1050 µM, indicating much weaker PDI inhibition compared to other components like Bacitracin F (IC50 of 20 µM). nih.gov The mechanism of inhibition involves the formation of a disulfide bond between the bacitracin molecule and cysteine residues in the substrate-binding domain of PDI. nih.gov It is important to note that some research suggests bacitracin is not a highly specific inhibitor of PDI in cellular systems and may have other effects on protein folding. nih.gov

Future Directions in Bacitracin B2 Research

Advanced Structural Biology and Biophysical Studies of Bacitracin B2-Target Interactions

A profound understanding of the molecular interactions between Bacitracin B2 and its target, undecaprenyl pyrophosphate (C55PP), is fundamental to the rational design of more potent derivatives. Future research in this area will likely focus on high-resolution structural elucidation and advanced biophysical characterization.

Recent crystallographic studies of Bacitracin A in complex with a C55PP analog have provided remarkable insights into its mechanism of action. pnas.orgnih.gov These studies revealed that upon binding to its target, bacitracin adopts a highly ordered, amphipathic conformation. pnas.orgnih.gov The hydrophobic side chains align on one face of the complex, which is believed to interact with the bacterial cell membrane, while the polar residues coordinate the pyrophosphate head group of C55PP in conjunction with a divalent metal ion, typically zinc. pnas.orgnih.gov

Future structural biology efforts should aim to:

Crystallize Bacitracin B2 in complex with C55PP and various divalent cations. This would illuminate the specific conformational changes induced by the valine substitution in Bacitracin B2 compared to the isoleucine in Bacitracin A and its impact on target recognition.

Employ cryo-electron microscopy (cryo-EM) to visualize the Bacitracin B2-C55PP complex within a lipid bilayer, providing a more physiologically relevant picture of its interaction with the bacterial membrane.

Utilize advanced biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to precisely quantify the binding kinetics and thermodynamics of Bacitracin B2 with C55PP. This will allow for a detailed comparison of the binding affinities of different bacitracin congeners and newly synthesized analogs. pnas.org

These studies will provide a detailed blueprint for the design of next-generation bacitracins with enhanced target affinity and specificity.

Development of Novel Bacitracin B2-Based Antimicrobial Agents with Improved Activity

The structural insights gleaned from biophysical studies will fuel the development of novel Bacitracin B2-based antimicrobial agents. The goal is to create analogs with improved potency, an expanded spectrum of activity, and enhanced pharmacological properties.

Recent research has already demonstrated the feasibility of rationally designing bacitracin variants with significantly enhanced antibacterial activity. pnas.orgorganicchemistry.eu By making strategic modifications to the non-polar amino acid residues, researchers have developed analogs with up to a 256-fold increase in activity against certain pathogenic bacteria, including vancomycin-resistant strains. organicchemistry.euacs.org

Future development of novel Bacitracin B2-based agents will likely involve:

Site-directed mutagenesis and synthetic chemistry to introduce non-canonical amino acids and other chemical modifications into the Bacitracin B2 scaffold. nih.gov A key area of focus will be the modification of the hydrophobic face of the molecule to enhance its interaction with the bacterial membrane. organicchemistry.eu

Targeting the 7-ornithine amino group , a critical but underexplored residue, for site-selective modification to improve therapeutic potential against multidrug-resistant pathogens. acs.org

Development of lipopeptide derivatives by attaching lipid moieties to the bacitracin core. This strategy aims to enhance the membrane-disrupting activity of the molecule, potentially leading to a dual mode of action. acs.org

These efforts are expected to yield a new generation of bacitracin-based antibiotics capable of combating some of the most challenging drug-resistant infections.

Exploration of Synergistic Antimicrobial Combinations Involving Bacitracin B2

Combining antibiotics with different mechanisms of action is a proven strategy to enhance efficacy, reduce the likelihood of resistance development, and broaden the spectrum of activity. Future research will explore the synergistic potential of Bacitracin B2 with other antimicrobial agents.

Bacitracin is often a component of "triple antibiotic" topical ointments, alongside neomycin and polymyxin (B74138) B. pnas.org Studies have demonstrated the synergistic action of bacitracin and neomycin. researchgate.net

Future investigations into synergistic combinations should include:

High-throughput screening of Bacitracin B2 in combination with a wide range of antibiotics, including those with different cellular targets such as protein synthesis inhibitors and DNA replication inhibitors.

Investigating synergy with non-antibiotic compounds that can potentiate the activity of Bacitracin B2. This could include molecules that disrupt the bacterial cell membrane, inhibit efflux pumps, or interfere with bacterial signaling pathways. nih.gov

Exploring combinations with natural product extracts. Some studies have shown synergistic effects between bacitracin and plant-derived extracts against certain bacteria. researchgate.net

The identification of potent synergistic combinations will be crucial for developing effective treatment regimens for complex and mixed infections.

Addressing Emerging Resistance Mechanisms through Bacitracin B2 Structural Modification

Although resistance to bacitracin is not as widespread as for some other antibiotics, it is an emerging concern. Understanding the mechanisms of resistance and developing strategies to overcome them is a critical area of future research.

One approach to combat resistance is the development of novel analogs that can evade existing resistance mechanisms. For instance, a recently developed bacitracin analog, Bac-51, has shown continued efficacy against acquired bacitracin-resistant strains due to its dual mode of action involving both enhanced peptidoglycan biosynthesis inhibition and membrane-disrupting activity. acs.org

Future strategies to address resistance will focus on:

Structural modifications that increase the binding affinity of Bacitracin B2 for its target. This can help to overcome resistance mechanisms that involve alterations in the target molecule.

Designing analogs with novel mechanisms of action. By incorporating moieties that can disrupt the bacterial membrane or inhibit other essential cellular processes, it may be possible to create compounds that are less susceptible to existing resistance pathways. acs.org

Developing inhibitors of bacitracin resistance determinants. This would involve identifying and targeting the specific enzymes or transport proteins that confer resistance to bacitracin.

A proactive approach to understanding and overcoming resistance will be essential to maintain the long-term clinical utility of bacitracin-based therapies.

Application of Omics Technologies to Bacitracin Biosynthesis and Resistance Mechanisms

The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools to investigate the biosynthesis of bacitracin and the complex cellular responses to this antibiotic.

Transcriptome analysis of Bacillus licheniformis has already provided valuable insights into the regulation of bacitracin biosynthesis, leading to strategies for improving its production. researchgate.net Multi-omic analyses are also being used to understand how Bacillus licheniformis can enhance the growth performance of animals, which is relevant to its use as a feed additive. frontiersin.org

Future applications of omics technologies in Bacitracin B2 research will include:

Comparative genomics of different Bacillus strains to identify novel bacitracin biosynthetic gene clusters and to understand the genetic basis for the production of different bacitracin congeners.

Transcriptomic and proteomic profiling of bacteria treated with Bacitracin B2 to identify the global cellular response to the antibiotic and to uncover novel mechanisms of action and resistance.

Metabolomic analysis to identify changes in the bacterial metabolome upon exposure to Bacitracin B2, which can provide further insights into its mode of action and potential off-target effects.

The integration of multi-omics data will provide a systems-level understanding of bacitracin's biology, paving the way for the rational engineering of both the producing organisms and the antibiotic molecule itself.